1-(methylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide is a novel compound known for its complex structure and multifaceted applications. This compound combines several functional groups, contributing to its reactivity and potential uses in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide typically involves the following steps:
Preparation of the pyrimidin-2-ylimidazole precursor.
Alkylation of the imidazole with a suitable haloalkane to introduce the ethyl chain.
Formation of the piperidine-4-carboxamide via a reaction with 1-(methylsulfonyl)piperidine.
Reaction conditions vary, but the process generally requires controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for efficiency and cost-effectiveness. This often involves:
Automated reactors for precise control of reaction conditions.
High-performance purification methods, such as crystallization or chromatography.
Utilization of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide undergoes several types of reactions, including:
Oxidation: : It can be oxidized at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : Certain groups in the compound can be reduced under appropriate conditions.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) in a solvent like dichloromethane.
Reduction: : Reducing agents such as sodium borohydride (NaBH4) in ethanol.
Substitution: : Various halides or other nucleophiles in the presence of bases like potassium carbonate (K2CO3).
Major Products
The primary products depend on the specific reaction, but typical transformations include:
Formation of sulfone derivatives.
Reduced analogs with modified functional groups.
Substituted products retaining the core structure but with diverse substituents.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3S/c1-26(24,25)22-9-3-13(4-10-22)16(23)20-8-12-21-11-7-19-15(21)14-17-5-2-6-18-14/h2,5-7,11,13H,3-4,8-10,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWMLLFVXBZTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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